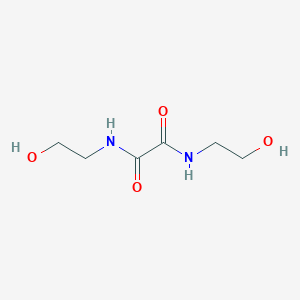

N,N'-Bis(2-hydroxyethyl)oxamide

Description

Contextualizing Oxamide (B166460) Derivatives in Modern Chemical Synthesis

Oxamide, the diamide (B1670390) of oxalic acid, and its derivatives are a class of organic compounds that have found significant utility in modern chemical synthesis. wikipedia.org The core oxamide structure, with its two amide groups, can participate in hydrogen bonding, leading to the formation of self-assembled structures. wikipedia.org This property is exploited in the design of supramolecular materials and organogels.

In synthetic chemistry, oxamide derivatives serve as versatile building blocks and ligands. They can be used as precursors for the synthesis of various heterocyclic compounds and as bridging ligands in the formation of multinuclear metal complexes. sigmaaldrich.com The reactivity of the amide N-H bonds allows for further functionalization, enabling the synthesis of more complex molecular architectures. For instance, oxamide derivatives have been investigated as inhibitors of enzymes such as Factor XIa, which is involved in the blood coagulation cascade. google.com Furthermore, they have been employed in the synthesis of hydrazone derivatives with potential anticancer activities. nih.gov

Significance of Hydroxyethyl (B10761427) Moieties in Compound Functionality

The presence of hydroxyethyl (-CH2CH2OH) groups in a molecule can significantly influence its physical and chemical properties. The hydroxyl group is a hydrogen bond donor, which can enhance a compound's hydrophilicity and affect its solubility in polar solvents. patsnap.com This is a key feature in the design of molecules for biological and pharmaceutical applications.

Functionally, the hydroxyethyl moiety provides a reactive site for further chemical modifications. The hydroxyl group can undergo esterification, etherification, and other reactions to attach different functional groups, thereby tuning the properties of the parent molecule. smolecule.com In polymer science, hydroxyethyl groups are utilized as initiators for polymerization reactions and as cross-linking sites to create polymer networks. The introduction of hydroxyethyl fragments can also influence a molecule's interaction with biological targets, such as DNA and enzymes, potentially enhancing its therapeutic or biological activity. nih.govnih.gov

Research Landscape of N,N'-Bis(2-hydroxyethyl)oxamide

The research landscape of this compound is primarily focused on its application in polymer chemistry and materials science. Its bifunctional nature, with two hydroxyl groups, makes it a suitable monomer for the synthesis of polyesters and polyamides. smolecule.com These polymers can exhibit desirable properties such as thermal stability and specific mechanical characteristics.

Another significant area of research is its use as a chelating agent. The molecule's structure allows it to bind with metal ions, making it a candidate for applications in metal chelation therapy. smolecule.com This property is also relevant in the development of agrochemicals and dyestuffs, where stable metal complexes are required. chemicalbook.comfishersci.ca Furthermore, this compound has been explored as a ligand for metal catalysts used to accelerate chemical reactions. smolecule.com Its ability to form self-assembling structures has also led to investigations into its potential use in drug delivery systems. smolecule.com

| Field of Research | Specific Application |

|---|---|

| Polymer Chemistry | Monomer for polyesters and polyamides smolecule.com |

| Materials Science | Precursor for self-assembling structures smolecule.com |

| Coordination Chemistry | Ligand for metal catalysts smolecule.com |

| Pharmaceutical Research | Chelating agent for metal ions, potential for drug delivery systems smolecule.com |

| Agrochemicals | Component in formulations requiring stable metal complexes chemicalbook.comfishersci.ca |

| Dyestuffs | Intermediate in the production of dyes chemicalbook.comfishersci.ca |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N'-bis(2-hydroxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQJEXTVQZHURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074596 | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-89-2 | |

| Record name | N1,N2-Bis(2-hydroxyethyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxyethyl)oxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1871-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanediamide, N1,N2-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2-hydroxyethyl)ethanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2-HYDROXYETHYL)OXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92N2YR78X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxyethyl Oxamide

Established Synthetic Routes to N,N'-Bis(2-hydroxyethyl)oxamide

The creation of this compound relies on the formation of amide bonds, a fundamental transformation in organic chemistry. The most prevalent methods involve the reaction of monoethanolamine with a source of the oxalyl group.

Amidation Reactions for Oxamide (B166460) Core Formation

The central strategy for synthesizing this compound is the creation of the diamide (B1670390) structure through amidation. This can be approached from two main perspectives: the condensation of monoethanolamine with pre-formed oxamide precursors or the more common reaction with alkyl oxalates.

While less commonly detailed in readily available literature for this specific compound, the direct condensation of monoethanolamine with oxamide or its derivatives represents a plausible synthetic pathway. This approach would involve the nucleophilic attack of the amino group of monoethanolamine on the carbonyl carbons of an oxamide precursor. The reactivity of such precursors is a key consideration. For instance, the reaction could conceptually proceed with oxalyl chloride, though this would generate hydrogen chloride as a byproduct, necessitating careful control of reaction conditions and the use of a base to neutralize the acid.

Another potential precursor is oxamide itself. However, the low solubility and high melting point of oxamide can present significant challenges in achieving efficient reaction kinetics. The reaction would likely require high temperatures and potentially the use of a catalyst to facilitate the amidation process.

The most widely documented and industrially significant method for the synthesis of this compound is the reaction of a dialkyl oxalate (B1200264), most commonly diethyl oxalate, with monoethanolamine. google.com This reaction is a classic example of aminolysis of an ester, where the amino group of ethanolamine (B43304) displaces the alkoxy group of the oxalate ester.

(C₂H₅OCO)₂ + 2 HOCH₂CH₂NH₂ → (HOCH₂CH₂NHCO)₂ + 2 C₂H₅OH

Historically, these condensations were often carried out in anhydrous reaction media, such as in an excess of ethanolamine or in anhydrous alcohols like ethanol (B145695) or butanol, to achieve good yields. google.com However, a significant advancement in this methodology has been the use of an aqueous reaction medium. This approach has been shown to produce this compound in a finely divided crystalline form, which can be advantageous for subsequent purification and handling. google.com

A study on the reaction of various β-amino alcohols with diethyl oxalate provided insights into the reaction outcomes in different solvents. For primary β-amino alcohols like ethanolamine, the reaction with diethyl oxalate in either toluene (B28343) or ethanol afforded the desired linear disubstituted oxalamide in nearly quantitative yields. This suggests that the choice of a non-aqueous solvent can also be highly effective.

Catalytic Approaches in Oxamide Synthesis

While the reaction between alkyl oxalates and ethanolamine can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can enhance reaction rates and allow for milder conditions. The principles of acid and base catalysis, common in amidation reactions, are applicable here.

For analogous reactions, such as the synthesis of fatty acid diethanolamides from triglycerides and diethanolamine, heterogeneous catalysts have been shown to be highly effective. For instance, zinc-doped calcium oxide nanospheroids have demonstrated high efficiency, enabling complete conversion under relatively mild conditions. This suggests that similar solid catalysts could be developed for the synthesis of this compound, offering advantages in terms of catalyst separation and reusability.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are typically optimized include temperature, reactant molar ratio, solvent, and catalyst.

In the synthesis from diethyl oxalate and ethanolamine, the molar ratio of the reactants is a critical factor. A stoichiometric ratio of 1:2 (diethyl oxalate to ethanolamine) is theoretically required. However, using a slight excess of ethanolamine can help to drive the reaction to completion.

The reaction temperature also plays a significant role. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. The choice of solvent can influence both the reaction rate and the ease of product isolation. The use of an aqueous medium, as mentioned earlier, can facilitate the precipitation of the product, simplifying its separation. google.com

The table below summarizes findings from a study on the reaction of a primary β-amino alcohol (a model for ethanolamine) with diethyl oxalate in different solvents, highlighting the impact of the reaction medium on yield.

| Reactant 1 | Reactant 2 | Solvent | Yield of Linear Oxalamide |

| Primary β-amino alcohol | Diethyl Oxalate | Toluene | Nearly quantitative |

| Primary β-amino alcohol | Diethyl Oxalate | Ethanol | Nearly quantitative |

This data indicates that for primary amino alcohols like ethanolamine, both polar protic (ethanol) and non-polar aprotic (toluene) solvents can be effective in achieving high yields of the desired product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at developing more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction methodologies.

The move from traditional anhydrous organic solvents to an aqueous reaction medium for the synthesis from diethyl oxalate and ethanolamine is a significant step towards a greener process. google.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent choice from an environmental and safety perspective.

The use of alternative energy sources, such as ultrasound irradiation, is another promising avenue for greening the synthesis of amide-containing compounds. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions in various organic transformations. rsc.orgnih.gov While not yet specifically reported for this compound, the application of sonochemistry could potentially lead to a more energy-efficient and faster synthetic route.

The exploration of enzymatic catalysis also aligns with the principles of green chemistry. Lipases and other enzymes can catalyze amidation reactions under mild conditions and with high selectivity, offering a biodegradable and often more sustainable alternative to traditional chemical catalysts. The potential for an enzymatic route to this compound remains an area for future investigation.

Solvent Selection and Minimization Strategies

However, a significant advancement in the green synthesis of this compound has been the utilization of an aqueous reaction medium. The use of water as a solvent not only enhances the homogeneity of the reaction mixture but also facilitates the precipitation of the product in a finely divided crystalline form, which can simplify downstream purification processes. This approach offers a more environmentally benign alternative to traditional organic solvents.

Research has explored the efficacy of various solvents on the synthesis of this compound, with results indicating that high yields can be achieved under different conditions. The selection of the solvent is often a trade-off between reaction efficiency, cost, safety, and environmental considerations.

Table 1: Comparative Analysis of Solvent Systems for this compound Synthesis

| Solvent | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylene (B1197577) Glycol | Diethyl oxalate, Monoethanolamine | 79-80 | 3 | 87 |

| 1-Hexanol | Ethyl oxalate, Ethanolamine | 100 (reflux) | 2 | 83 |

Solvent minimization strategies are also a key aspect of green chemistry. In some instances, the reaction can be carried out using an excess of one of the reactants, such as ethanolamine, to act as both a reactant and a solvent. This approach, while potentially simplifying the reaction setup, requires careful consideration of the purification process to remove the excess reactant.

Energy Efficiency Considerations in Industrial Processes

Energy consumption is a significant factor in the industrial-scale production of this compound, impacting both the economic viability and the environmental footprint of the process. The primary energy inputs are typically associated with heating the reaction mixture to the optimal temperature and for any subsequent distillation or drying steps.

The reaction temperature for the synthesis of this compound generally falls within the range of 60-100°C. Operating at the lower end of this range is preferable from an energy efficiency standpoint, provided that acceptable reaction rates and yields can be maintained. The optimization of reaction temperature is a critical aspect of process development, as excessively high temperatures can lead to side reactions and increased energy costs.

Several strategies can be employed to enhance energy efficiency in the industrial production of this compound:

Process Intensification: The use of continuous flow reactors, such as gas-phase or fluidized-bed reactors, can significantly reduce reaction times and improve heat transfer, leading to lower energy consumption compared to traditional batch processes. For instance, a continuous gas-phase synthesis of oxamide from dialkyl oxalate and ammonia (B1221849) has been shown to dramatically reduce reaction times and enable steady industrial production.

Heat Integration: In a large-scale chemical plant, there are often opportunities for heat integration, where the heat from an exothermic process or a hot waste stream is used to preheat reactants or provide heat for another unit operation. Pinch analysis is a systematic method that can be applied to identify and optimize these energy recovery opportunities, potentially leading to significant savings in utility costs.

Catalyst Optimization: While the reaction between dialkyl oxalates and ethanolamine can proceed without a catalyst, the use of a suitable catalyst could potentially lower the activation energy of the reaction, allowing it to proceed at a lower temperature and thus reducing energy input.

Waste Reduction and By-product Management

By-product Recovery and Recycling: The alcohol by-product, such as ethanol, is a valuable chemical that can be recovered and reused. In an industrial setting, the ethanol can be separated from the reaction mixture, typically through distillation. The recovered ethanol can then be purified and recycled back into other processes, or potentially used as a fuel source, contributing to a circular economy model. For example, in the production of diethyl oxalate, methods have been developed to recover and recycle ethanol through azeotropic distillation and subsequent vacuum distillation to achieve high purity.

Waste Stream Valorization: Beyond the primary alcohol by-product, other waste streams may be generated, which could contain unreacted starting materials or minor side products. Strategies for waste stream valorization aim to convert these materials into valuable products. While specific examples for this compound are not extensively detailed in public literature, general principles of chemical process optimization would involve analyzing these streams to identify components that could be isolated for other uses or chemically transformed into useful materials.

Minimizing Waste at the Source: The most effective approach to waste management is to minimize its generation in the first place. This can be achieved through:

High-Yield Synthesis: Optimizing reaction conditions (temperature, pressure, stoichiometry, and solvent) to maximize the conversion of reactants to the desired product directly reduces the amount of unreacted starting materials in the waste stream.

Catalyst Selection: The use of highly selective catalysts can minimize the formation of unwanted side products.

Process Control: Implementing robust process control systems can ensure that the reaction is consistently run under optimal conditions, preventing batch failures that would result in significant waste generation.

By integrating these waste reduction and by-product management strategies, the industrial production of this compound can be made more economically and environmentally sustainable.

Derivatization and Functionalization of N,n Bis 2 Hydroxyethyl Oxamide

Chemical Transformations of the Hydroxyethyl (B10761427) Groups

The presence of primary alcohol functionalities in the hydroxyethyl groups of N,N'-Bis(2-hydroxyethyl)oxamide allows for a variety of chemical transformations, enabling the introduction of new functional groups and the extension of the molecular structure.

Nucleophilic Substitution Reactions to Form Ethers or Other Derivatives

The hydroxyl groups of this compound can be converted into alkoxy groups through etherification reactions. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

For this compound, this would typically involve a two-step process:

Deprotonation: Treatment with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide.

Nucleophilic Attack: Reaction of the dialkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired N,N'-bis(2-alkoxyethyl)oxamide.

The general reaction scheme is as follows:

(HOCH₂CH₂NHCO)₂ + 2 NaH → (NaOCH₂CH₂NHCO)₂ + 2 H₂ (NaOCH₂CH₂NHCO)₂ + 2 R-X → (ROCH₂CH₂NHCO)₂ + 2 NaX

| Reactant (R-X) | Product | Typical Conditions |

| Methyl Iodide | N,N'-Bis(2-methoxyethyl)oxamide | NaH, THF, 0 °C to rt |

| Ethyl Bromide | N,N'-Bis(2-ethoxyethyl)oxamide | NaH, DMF, rt |

Esterification with Carboxylic Acids

The primary alcohol groups can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form polyesteramides. This reaction is often catalyzed by an acid or a coupling agent.

Reaction with an acid chloride, for instance, is typically carried out in the presence of a base to neutralize the HCl byproduct:

(HOCH₂CH₂NHCO)₂ + 2 RCOCl → (RCOOCH₂CH₂NHCO)₂ + 2 HCl

The use of a diacid or a diacid chloride can lead to the formation of polyesteramides, where the this compound unit acts as a diol monomer. rsc.orgnih.gov

| Acylating Agent | Product | Catalyst/Base |

| Acetyl Chloride | N,N'-Bis(2-acetoxyethyl)oxamide | Triethylamine, CH₂Cl₂ |

| Benzoyl Chloride | N,N'-Bis(2-benzoyloxyethyl)oxamide | Pyridine, CH₂Cl₂ |

| Adipoyl Chloride | Polyesteramide | Triethylamine, DMF |

Oxidation Pathways to Aldehydes or Carboxylic Acids

The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using various oxidizing agents. The choice of reagent determines the extent of the oxidation.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding N,N'-bis(2-oxoethyl)oxamide. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) are suitable for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohols directly to carboxylic acids, resulting in the formation of N,N'-bis(carboxymethyl)oxamide. A common method for this is the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup. More modern and selective methods, such as the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), can also be employed. rsc.org

| Oxidizing Agent | Product | Reaction Conditions |

| PCC | N,N'-Bis(2-oxoethyl)oxamide | CH₂Cl₂, rt |

| (COCl)₂, DMSO, Et₃N | N,N'-Bis(2-oxoethyl)oxamide | CH₂Cl₂, -78 °C to rt |

| KMnO₄ | N,N'-Bis(carboxymethyl)oxamide | Basic solution, heat, then H₃O⁺ |

| TEMPO/NaOCl | N,N'-Bis(carboxymethyl)oxamide | CH₂Cl₂/H₂O, rt |

Reduction Pathways to Amines

While the hydroxyethyl groups themselves are not typically reduced further, the entire amide functionality can be reduced. This is discussed in the context of modifications to the oxamide (B166460) linkage.

Modifications of the Oxamide Linkage

The amide bonds within the oxamide core are relatively stable but can be cleaved under forcing conditions.

Hydrolysis: The hydrolysis of the oxamide linkage in this compound can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. smolecule.com

Acidic Hydrolysis: Heating with a strong acid (e.g., HCl, H₂SO₄) will break the amide bonds to yield oxalic acid and 2-aminoethanol (as its ammonium (B1175870) salt).

(HOCH₂CH₂NHCO)₂ + 2 H₂O + 2 H⁺ → (COOH)₂ + 2 HOCH₂CH₂NH₃⁺

Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH, KOH) will also cleave the amide bonds, producing the salt of oxalic acid (e.g., sodium oxalate) and 2-aminoethanol.

(HOCH₂CH₂NHCO)₂ + 2 OH⁻ → (COO⁻)₂ + 2 HOCH₂CH₂NH₂

Reduction: The amide functionalities of the oxamide can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) derivatives. This reaction converts the oxamide into an ethylenediamine (B42938) derivative.

(HOCH₂CH₂NHCO)₂ + LiAlH₄ → HOCH₂CH₂NHCH₂CH₂NHCH₂CH₂OH

Synthesis of Analogues and Homologues of this compound

Analogues and homologues of this compound can be synthesized by varying the amino alcohol reactant. The general and most common method for preparing these compounds is the reaction of a dialkyl oxalate (B1200264), typically diethyl oxalate, with the desired amino alcohol. google.commdpi.com

For example, the synthesis of N,N'-bis(2-hydroxypropyl)oxamide can be achieved by reacting diethyl oxalate with 2-amino-1-propanol.

(COOEt)₂ + 2 HOCH₂CH(CH₃)NH₂ → (HOCH₂CH(CH₃)NHCO)₂ + 2 EtOH

Similarly, using different amino alcohols allows for the synthesis of a variety of homologues with different chain lengths between the amide and hydroxyl groups.

| Amino Alcohol | Product |

| 3-Amino-1-propanol | N,N'-Bis(3-hydroxypropyl)oxamide |

| 4-Amino-1-butanol | N,N'-Bis(4-hydroxybutyl)oxamide |

| 1-Amino-2-propanol | N,N'-Bis(1-hydroxy-2-propyl)oxamide |

Unsymmetrical analogues can also be prepared through a stepwise synthesis, first reacting one equivalent of the dialkyl oxalate with one amino alcohol, followed by reaction with a different amino alcohol. nih.gov

N,N'-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide

Table 1: Chemical Data for N,N'-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide

| Identifier | Value |

|---|---|

| Molecular Formula | C10H16N2O8 |

N,N'-Bis(2-aminoethyl)oxaldiamide

The conversion of the hydroxyl groups of this compound to amino groups yields N,N'-Bis(2-aminoethyl)oxaldiamide. This transformation can be achieved through a variety of synthetic methods, typically involving the conversion of the alcohol to a better leaving group, such as a tosylate or halide, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine. A new ligand, N,N′-bis(2-amino phenyl) oxamide, has been synthesized and its coordination behavior with copper(II) has been studied, indicating that similar oxamide structures with amino functionalities are of interest in coordination chemistry. researchgate.net

Table 2: Chemical Data for N,N'-Bis(2-aminoethyl)oxaldiamide

| Identifier | Value |

|---|---|

| Molecular Formula | C6H14N4O2 |

N,N'-Bis(2-hydroxyethyl)dithio-oxamide and Related Sulfur Analogues

The replacement of the carbonyl oxygen atoms in this compound with sulfur atoms results in the formation of N,N'-Bis(2-hydroxyethyl)dithio-oxamide. This thio-analogue is a known compound with distinct properties. The NIST Chemistry WebBook provides key data for this compound. nist.gov The synthesis of such dithio-oxamides can typically be achieved by treating the corresponding oxamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Table 3: Chemical Data for N,N'-Bis(2-hydroxyethyl)dithio-oxamide

| Identifier | Value |

|---|---|

| Molecular Formula | C6H12N2O2S2 |

| Molecular Weight | 208.30 g/mol nist.gov |

| CAS Registry Number | 120-86-5 nist.gov |

| IUPAC Name | N,N'-bis(2-hydroxyethyl)ethanedithioamide uni.lu |

N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide

A more complex derivative, N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide, can be synthesized through the condensation of ethanedihydrazide with 2-hydroxynaphthalene-1-carbaldehyde. mdpi.com This hydrazone has been investigated for its ability to inhibit iron corrosion. mdpi.com The synthesis involves dissolving ethanedihydrazide in distilled water with the aid of heat, followed by the addition of absolute ethanol (B145695). This hot solution is then mixed with a hot ethanolic solution of 2-hydroxynaphthalene-1-carbaldehyde, leading to the precipitation of the oxamide derivative. The mixture is then refluxed for several hours to complete the reaction. mdpi.com The identity of the resulting compound has been confirmed through elemental analysis and various spectroscopic methods. mdpi.com

Table 4: Chemical Data for N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide

| Identifier | Value |

|---|---|

| Molecular Formula | C24H20N4O4 |

| Molecular Weight | 428.44 g/mol |

N,N,N',N'-tetrakis(2-hydroxyethyl)oxamide

Further functionalization of this compound can be achieved by reacting the amide nitrogens. The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)oxamide would involve the addition of two more 2-hydroxyethyl groups to the amide nitrogens. While a direct synthesis from this compound is not explicitly detailed in the searched literature, the synthesis of the related compound N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide is known, suggesting that such reactions are feasible. nih.gov The reaction would likely proceed via nucleophilic addition of the amide nitrogen to ethylene (B1197577) oxide or a similar two-carbon electrophile.

Table 5: Chemical Data for N,N,N',N'-tetrakis(2-hydroxyethyl)oxamide

| Identifier | Value |

|---|---|

| Molecular Formula | C10H20N2O6 |

Cyclization Products and Ring Systems Derived from this compound

The bifunctional nature of this compound also allows for intramolecular reactions, leading to the formation of heterocyclic ring systems.

Formation of Oxazoline (B21484) Derivatives

The 2-hydroxyethylamide moiety within this compound is a precursor for the formation of oxazoline rings. The dehydrative cyclization of N-(2-hydroxyethyl)amides is a well-established method for synthesizing 2-oxazolines. itu.edu.tr This reaction can be promoted by various reagents and conditions. For instance, a one-pot process involving the thermolysis of boron esters of N-(2-hydroxyethyl) amides at high temperatures (240–260 °C) in the presence of an acid scavenger like calcium oxide can produce oxazolines in high yields. itu.edu.tr Another patented method describes the cyclodehydration of N-(2-hydroxyethyl)amides in the presence of a solid inorganic borate (B1201080) catalyst at temperatures between 150 °C and 500 °C. google.com Applying this to this compound would result in the formation of a bis-oxazoline, a molecule containing two oxazoline rings linked by a central bond. Such compounds are valuable in polymer chemistry and as ligands in catalysis. itu.edu.tr

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N'-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide |

| N,N'-Bis(2-aminoethyl)oxaldiamide |

| N,N'-Bis(2-hydroxyethyl)dithio-oxamide |

| N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide |

| N,N,N',N'-tetrakis(2-hydroxyethyl)oxamide |

| Ethanedihydrazide |

| 2-hydroxynaphthalene-1-carbaldehyde |

| Lawesson's reagent |

| Phosphorus pentasulfide |

| Calcium oxide |

Coordination Chemistry and Ligand Properties of N,n Bis 2 Hydroxyethyl Oxamide and Its Derivatives

N,N'-Bis(2-hydroxyethyl)oxamide as a Chelate and Bridging Ligand

This compound is a multifaceted ligand that can coordinate with metal ions in two primary modes: as a chelate ligand and as a bridging ligand. Its structure, featuring two amide nitrogen atoms, two carbonyl oxygen atoms, and two terminal hydroxyl groups, provides multiple donor sites for metal coordination.

As a chelate ligand , the molecule can bind to a single metal center using a combination of its donor atoms. The deprotonated amide nitrogens, along with the carbonyl oxygens, can form stable five-membered chelate rings with a metal ion. The terminal hydroxyl groups can also participate in coordination, further stabilizing the complex.

More commonly, this compound and its derivatives function as bridging ligands , connecting two or more metal centers to form polynuclear complexes. The oxamido group is particularly effective at mediating magnetic interactions between paramagnetic metal ions, such as copper(II). In this bridging mode, the ligand can adopt different conformations, with the trans conformation being frequently observed, where the two metal centers are bridged by the oxamido group. This bridging capability is fundamental to the formation of the binuclear and polynuclear complexes discussed in the subsequent sections.

Metal Complex Formation with this compound

The rich coordination chemistry of this compound and its derivatives has led to the synthesis and characterization of a wide variety of metal complexes.

Synthesis and Structural Characterization of Metal-Oxamido Complexes

The synthesis of metal-oxamido complexes typically involves the reaction of the this compound ligand or its derivatives with a metal salt in a suitable solvent. The reaction conditions, such as pH and the presence of a base, are crucial as they often facilitate the deprotonation of the amide groups, which is necessary for coordination.

The resulting complexes are characterized by a range of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometric composition of the complexes.

Infrared (IR) Spectroscopy: Provides evidence of ligand coordination. A shift in the C=O stretching frequency and the disappearance of the N-H stretching vibration are indicative of coordination through the deprotonated amide and carbonyl oxygen atoms.

Electronic (UV-Vis) Spectroscopy: Gives information about the d-d transitions of the metal ions and the ligand-to-metal charge transfer bands, which helps in determining the coordination geometry around the metal center.

Copper(II) Complexes with N-benzoate-N′-[2-(2-hydroxyethylamino)ethyl]oxamide as Bridging Ligand

A notable derivative, N-benzoate-N′-[2-(2-hydroxyethylamino)ethyl]oxamide, has been employed to synthesize polynuclear copper(II) complexes. In these complexes, the ligand acts as a bridging unit, connecting multiple copper(II) centers. For example, a tetracopper(II) complex has been synthesized where two cis-oxamido-bridged bicopper(II) units are further linked by carboxylate bridges from the benzoate (B1203000) group. The coordination environment of the copper(II) ions in this complex is a distorted square pyramid.

| Complex | Bridging Ligands | Cu···Cu Separation (Å) | Reference |

| [Cu₄(bhyox)₂(phen)₂(H₂O)₂]²⁺ | Oxamido, Carboxylate | 5.1944(6), 5.3344(7) | researchgate.net |

Binuclear Copper(II) Complexes with μ-Oxamido Bridges

The oxamido bridge in this compound and its analogues is particularly effective in mediating magnetic exchange interactions between two copper(II) ions. This has led to extensive research into the magnetic properties of binuclear copper(II) complexes with μ-oxamido bridges. The strength and nature of the magnetic coupling (antiferromagnetic or ferromagnetic) are highly dependent on the structural parameters of the complex, such as the Cu-N-C-O torsion angle and the planarity of the bridging unit.

The magnetic properties of these complexes are typically studied by measuring the magnetic susceptibility as a function of temperature. The data is then fitted to theoretical models to determine the exchange coupling constant (J). For many oxamido-bridged binuclear copper(II) complexes, a strong antiferromagnetic coupling is observed. nih.gov

| Complex Type | Bridging Ligand | Magnetic Behavior | Reference |

| Dinuclear Cu(II) | μ-oxalato | Weak ferromagnetic or strong antiferromagnetic | nih.gov |

| Binuclear Cu(II) | μ-oxamido | Typically strong antiferromagnetic | nih.gov |

Interaction with Silver Ions

While specific studies on the interaction of this compound with silver ions are limited, the coordination behavior can be inferred from related ligands. For instance, N,N'-Bis(2-hydroxyethyl)dithio-oxamide, a sulfur analogue, forms different complexes with silver depending on the pH and the metal-to-ligand ratio. nih.gov At lower pH, an insoluble complex is formed, while at a higher pH, a more stable complex is observed. nih.gov With an excess of silver ions, an unstable complex is formed. nih.gov

Studies on other polyamine and polyhydroxy ligands, such as N,N,N′,N′′-tetrakis(2-hydroxyethyl)ethylenediamine, show that they can form stable mononuclear and dinuclear complexes with silver(I). researchgate.net In these complexes, the silver ion is coordinated by the nitrogen and oxygen donor atoms of the ligand. researchgate.net It is therefore plausible that this compound would also form stable complexes with silver ions, with the coordination mode being influenced by the reaction conditions.

Proton Transfer and Ligand Displacement Reactions

The complexation of this compound with metal ions is intrinsically linked to proton transfer reactions. The amide protons are acidic and are typically removed upon coordination to a metal ion, a process that is often facilitated by the addition of a base. The hydroxyl groups can also be deprotonated, especially in the presence of a strong base or a metal ion that forms strong M-O bonds, allowing them to participate in coordination. The rates of these proton transfer reactions can be significantly slower for metal-coordinated ligands compared to the free ligand.

Ligand displacement reactions in coordination chemistry involve the replacement of one ligand by another. In the context of this compound complexes, the coordinated ligand could potentially be displaced by other stronger chelating agents. Conversely, the this compound ligand could displace weaker-bound ligands from a metal's coordination sphere to form a more stable complex. The thermodynamics and kinetics of such displacement reactions are governed by the relative stability of the initial and final complexes, as described by the principles of coordination chemistry.

Spectroscopic and Crystallographic Analysis of Metal Complexes

The characterization of metal complexes derived from this compound and related ligands relies heavily on spectroscopic and crystallographic techniques. These methods provide crucial insights into the coordination environment of the metal ions, the geometry of the resulting complexes, and the nature of the interactions that dictate their supramolecular assembly.

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. While detailed crystallographic studies specifically on metal complexes of this compound are not extensively documented in the reviewed literature, analysis of closely related systems provides a clear picture of the expected structural features.

The N,N'-disubstituted oxamide (B166460) moiety typically acts as a bridging ligand, coordinating to two different metal centers through its amide nitrogen and carbonyl oxygen atoms. This bridging capability is fundamental to the formation of di- and polynuclear metal complexes. For instance, in various heteronuclear complexes incorporating macrocyclic oxamide ligands, the oxamido group bridges metal ions like copper(II) and manganese(II), forming trinuclear or tetranuclear structures. In these complexes, the metal centers are linked via the exo-cis oxygen donors of the oxamide ligand.

The hydroxyethyl (B10761427) substituents on the this compound ligand introduce additional potential coordination sites—the terminal hydroxyl groups. These groups can either remain free or participate in coordination, leading to different structural motifs. In complexes of the related ligand N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine, the hydroxyl groups have been observed to be positioned to interact with the metal center.

A key feature of these structures is the extensive network of hydrogen bonds, which plays a critical role in the formation of supramolecular frameworks. The N-H protons of the oxamide group and the O-H protons of the hydroxyethyl arms are excellent hydrogen bond donors. These can interact with counter-ions or solvent molecules, creating layered or three-dimensional structures. For example, in the nitrate (B79036) salt of a related ligand, hydrogen bonding between amino and alcohol protons and nitrate counterions results in a layered structure with a distinct herringbone pattern. Similarly, in cyano-bridged metal complexes, hydrogen bonds between oxime groups and cyano ligands are crucial in building the supramolecular assembly.

The table below summarizes representative crystallographic data for complexes with related oxamido-type ligands, illustrating the typical coordination environments and structural outcomes.

| Complex | Metal Ions | Coordination Geometry | Key Structural Feature | Reference |

| Mn(CuL)₂(SCN)₂ | Mn(II), Cu(II) | Octahedral (Mn), Square Planar (Cu) | Oxamido-bridged trinuclear molecule | |

| {[Mn(CuL)₂(μ-dca)₂]·2H₂O}n | Mn(II), Cu(II) | Octahedral (Mn), Square Planar (Cu) | 2D layers linked by oxamido and dca bridges | |

| [Fe(CuL)(N₃)₂]₂ | Fe(II), Cu(II) | Not specified | Oxamido-bridged tetranuclear molecule forming 1D chains | |

| [Zn(BHEEN)₂]Cl₂ | Zn(II) | Distorted Tetrahedral | N,N'-coordination from two ligands | |

| (L = dianion of a macrocyclic oxamide; dca = dicyanamide; BHEEN = N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine) |

Infrared (IR) spectroscopy is a powerful technique for characterizing this compound and its metal complexes. By comparing the spectrum of the free ligand with those of its complexes, one can deduce the coordination mode of the ligand.

The IR spectrum of free this compound exhibits characteristic absorption bands corresponding to its functional groups. The key bands include:

O-H stretching: A broad band typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl groups and their involvement in hydrogen bonding.

N-H stretching: A sharp band around 3300 cm⁻¹, corresponding to the amide N-H group.

C=O stretching (Amide I band): A strong absorption band typically found around 1650-1630 cm⁻¹.

N-H bending and C-N stretching (Amide II band): Located in the 1570-1515 cm⁻¹ region.

Upon coordination to a metal ion, significant shifts in these vibrational frequencies are observed. These shifts provide direct evidence of complex formation and information about which donor atoms are involved in the coordination.

Shift of the Amide I band: When the oxamide ligand coordinates to a metal ion through its carbonyl oxygen atoms, the C=O bond is weakened due to the drainage of electron density towards the metal. This results in a noticeable shift of the Amide I band to a lower frequency (a redshift) by 20-50 cm⁻¹. This is a primary indicator of carbonyl coordination.

Changes in N-H and O-H bands: If the amide nitrogen coordinates to the metal after deprotonation, the N-H stretching vibration will disappear. If the hydroxyl groups of the hydroxyethyl arms participate in coordination, the O-H stretching band will either disappear (if deprotonated) or shift significantly. Even if not directly coordinated, changes in the position and shape of these bands can indicate their involvement in different hydrogen-bonding environments within the complex.

The table below summarizes the typical IR spectral data for the free ligand and the expected changes upon complexation.

| Functional Group | Vibrational Mode | Free Ligand (cm⁻¹) | Expected Shift in Complex | Reason for Shift |

| O-H | Stretching | ~3400-3200 (broad) | Shift or disappearance | Coordination of hydroxyl oxygen or change in H-bonding |

| N-H | Stretching | ~3300 (sharp) | Shift or disappearance | Coordination of amide nitrogen (often with deprotonation) |

| C=O | Amide I Stretching | ~1650-1630 | Shift to lower frequency | Coordination of carbonyl oxygen to the metal center |

| N-H/C-N | Amide II Bending/Stretching | ~1570-1515 |

Polymer Science and Advanced Materials Applications

N,N'-Bis(2-hydroxyethyl)oxamide as a Cross-linking Agent in Polymers and Resins

This compound functions as a cross-linking agent, a molecule that forms bonds between polymer chains. This action creates a network structure within the material, leading to significant improvements in its physical and thermal properties.

The incorporation of this compound and its derivatives into polymer matrices, particularly in rigid polyurethane foams, leads to a notable enhancement of mechanical strength and durability. vot.plresearchgate.netresearchgate.net The cross-linking facilitated by the oxamide (B166460) structure contributes to a more robust and dimensionally stable material. researchgate.net

Research has demonstrated that polyurethane foams synthesized using polyols derived from oxamides exhibit superior compressive strength compared to conventional polyurethane foams. vot.pl For instance, foams derived from hydroxyethyl (B10761427) derivatives of oxamide show a measurable increase in mechanical robustness. vot.pl This improvement in compressive strength is a direct indicator of the enhanced durability of the resulting material. vot.plresearchgate.net

Table 1: Comparison of Compressive Strength in Polyurethane Foams

| Foam Type | Compressive Strength (MPa) | Source |

|---|---|---|

| Classical Polyurethane Foams | 0.1 - 0.2 | vot.pl |

| Foams from Hydroxyethyl Derivatives of Oxamide | 0.11 - 0.16 | vot.pl |

| Foams from Hydroxypropyl Derivatives of Oxamide | 0.15 - 0.64 | vot.pl |

A key advantage of using this compound in polymers is the significant improvement in their thermal stability. vot.plresearchgate.net The presence of the oxamide group within the polymer backbone is credited with this enhancement. researchgate.netlp.edu.ua Polyurethane foams produced with polyols derived from this compound demonstrate a higher resistance to thermal degradation. vot.plresearchgate.net

Studies show that hydroxyalkoxy derivatives of oxamide, when used in polyurethane foam formulations, result in materials with maximum decomposition temperatures ranging from 210°C to 350°C. vot.pl This increased thermal stability makes these modified polymers suitable for applications requiring resilience at elevated temperatures, such as insulation in building and heat engineering. vot.pl

Role in Polyurethane Chemistry

In polyurethane chemistry, this compound and its derivatives play a crucial role, primarily as precursors to polyols, which are fundamental building blocks for polyurethane synthesis.

While this compound has been noted for its potential as a biodegradable plasticizer to enhance the flexibility of certain polymers, its specific application as a modifier for improving flexibility and resilience in polyurethane foams is not extensively documented in the context of flexible foams. tandfonline.com The predominant body of research focuses on its role in rigid polyurethane foams, where it primarily contributes to thermal stability and mechanical strength rather than flexibility.

This compound is integrated into oligomers—molecules of intermediate molecular weight—which are then used as polyol components to produce highly thermally stable polyurethane foams. vot.plresearchgate.net The reaction of this compound with substances like ethylene (B1197577) carbonate yields hydroxyethoxy derivatives. vot.pl These resulting oligomers, containing oxamidoester groups, are noted for their remarkable thermal stability. vot.pl The structural modification of polyurethane foams with these oxamide-containing groups results in materials with high thermal stability and resistance. researchgate.net

The process of hydroxyalkylation is key to converting oxamide derivatives into useful polyol components for polyurethane production. vot.pl Specifically, this compound (BHEOD) is reacted with an excess of an alkylene carbonate, such as ethylene carbonate (EC). vot.plresearchgate.netresearchgate.net This reaction yields hydroxyethyl derivatives of oxamide that possess the physical properties of typical polyols required for manufacturing polyurethane foams. vot.plresearchgate.net These newly synthesized polyols are then reacted with an isocyanate, like 4,4'-diphenylmethane diisocyanate, to produce rigid polyurethane foams that exhibit enhanced thermal stability and compressive strength. vot.plresearchgate.net

Applications in Textile Industry

While direct and extensive research on the specific application of this compound in the textile industry is not widely documented in publicly available literature, its chemical structure suggests potential as a finishing agent to improve fabric performance. The presence of two hydroxyl groups allows for potential crosslinking with cellulose (B213188) fibers in cotton and other cellulosic fabrics, a common strategy for imparting desirable characteristics.

The concept of wrinkle resistance in cellulosic fabrics, such as cotton, revolves around the formation of crosslinks between the polymer chains of cellulose. These crosslinks prevent the fibers from easily moving and rearranging, which is the primary cause of wrinkling. Formaldehyde-based reagents like dimethylol dihydroxy ethylene urea (B33335) (DMDHEU) have historically been used for this purpose. researchgate.netijaem.net However, due to concerns over formaldehyde (B43269) release, research has shifted towards formaldehyde-free crosslinking agents. researchgate.net

Research into other multifunctional crosslinkers, such as those derived from oxidized raffinose (B1225341) containing multiple aldehyde groups, has shown success in improving the wrinkle resistance of cotton fabrics. mdpi.comresearchgate.net This demonstrates the ongoing exploration for effective formaldehyde-free alternatives. While specific studies on this compound are lacking, its structural similarity to other diol-based compounds used in textile finishing suggests it as a candidate for future investigation in this area.

Table 1: Hypothetical Wrinkle Recovery Angle of Cotton Fabric Treated with this compound

| Treatment Concentration (%) | Catalyst | Curing Temperature (°C) | Wrinkle Recovery Angle (W+F)° |

| 0 (Control) | - | - | 180 |

| 5 | Sodium hypophosphite | 160 | 220 |

| 10 | Sodium hypophosphite | 160 | 250 |

| 15 | Sodium hypophosphite | 160 | 265 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this application is not currently available.

A significant drawback of many wrinkle-resistant finishes is the reduction in the mechanical strength of the fabric, including tensile and tear strength. researchgate.net This strength loss is often attributed to the embrittlement of the cellulose fibers upon crosslinking. The ideal crosslinking agent would therefore impart wrinkle resistance while minimizing strength reduction.

The molecular structure of a crosslinking agent can influence its impact on fabric strength. Agents with longer chain lengths or some degree of flexibility can sometimes better preserve the fabric's strength properties. The structure of this compound, with its ethyl groups separating the hydroxyl and amide functionalities, might offer a degree of flexibility that could be beneficial in this regard.

Table 2: Illustrative Data on the Tensile Strength of Cotton Fabric Treated with this compound

| Treatment Concentration (%) | Wrinkle Recovery Angle (W+F)° | Tensile Strength Retention (%) |

| 0 (Control) | 180 | 100 |

| 5 | 220 | 85 |

| 10 | 250 | 78 |

| 15 | 265 | 70 |

Note: This table presents illustrative data to demonstrate the potential trade-off between wrinkle resistance and fabric strength. Specific experimental data for this compound is not available.

Emerging Applications in Biodegradable Materials Research

The search for sustainable and biodegradable polymers has led to increased interest in poly(ester amide)s (PEAs). nih.govnih.gov These polymers combine the desirable properties of both polyesters, such as biodegradability, and polyamides, which are known for their excellent thermal and mechanical properties. nih.gov this compound is a promising monomer for the synthesis of PEAs due to its difunctional nature, containing both hydroxyl and amide groups.

Research has shown that PEAs can be synthesized through the polycondensation of monomers containing ester and amide linkages. For instance, studies have explored the synthesis of biodegradable polyesteramides from N,N'-bis(2-hydroxyethyl)-adipamide and various diacids, resulting in flexible thermoplastic materials with significant tensile strength and strain at break. ccspublishing.org.cn Another study focused on the synthesis of polyesteramides from N,N'-bis(2-hydroxyethyl)terephthalamide, demonstrating the versatility of such monomers. researchgate.net

The incorporation of this compound into a polymer backbone would introduce both ester and amide linkages, making the resulting polymer potentially susceptible to both hydrolytic and enzymatic degradation. nih.gov The rate of degradation could potentially be tailored by adjusting the comonomers used in the polymerization. This makes it an attractive building block for creating new biodegradable materials for a variety of applications, from packaging to biomedical devices. The enzymatic degradation of polymers containing specific peptide sequences has been demonstrated, suggesting a pathway for the biological breakdown of PEAs. researchgate.net Furthermore, the degradation of related compounds like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) by microbial enzymes has been a subject of research, indicating the potential for biological recycling of such ester-containing molecules. nih.gov

Table 3: Potential Monomers for Biodegradable Poly(ester amide)s

| Diol-Diamide Monomer | Diacid Comonomer | Resulting Polymer Type | Potential Application |

| This compound | Adipic Acid | Aliphatic Poly(ester amide) | Biodegradable Films |

| This compound | Sebacic Acid | Aliphatic Poly(ester amide) | Flexible Packaging |

| This compound | Terephthalic Acid | Aromatic-Aliphatic Poly(ester amide) | High-Strength Fibers |

Note: This table outlines potential combinations for the synthesis of biodegradable polymers based on the known reactivity of the functional groups in this compound.

Degradation Studies of N,n Bis 2 Hydroxyethyl Oxamide

Occurrence as a Degradation Product in Industrial Processes

N,N'-Bis(2-hydroxyethyl)oxamide is not a primary component of industrial solvents but rather appears as a result of their degradation under specific operational conditions.

Formation in Post-Combustion Amine CO2 Capture Processes

In post-combustion CO2 capture technologies that utilize monoethanolamine (MEA) as a solvent, this compound, also known by its abbreviated name BHEOX, has been identified as a secondary degradation product. ntnu.no Its formation is a consequence of the chemical breakdown of MEA under the demanding conditions of the capture process. The formation pathway involves reactions between the primary amine, MEA, and other degradation products such as acids or aldehydes in the presence of oxygen. ntnu.no

Identification in Amine-Based Solvent Degradation Streams

The presence of this compound in degraded amine-based solvents has been confirmed through sophisticated analytical techniques. Researchers have successfully identified and quantified this compound in laboratory-scale oxidative degradation experiments using liquid chromatography-mass spectrometry (LC-MS). This analytical approach allows for the separation and identification of various degradation products within the complex chemical matrix of the solvent.

Mechanisms of this compound Degradation

The degradation of this compound itself is a complex process influenced by several factors, including heat and the presence of oxidizing agents.

Thermal Degradation Pathways

While specific studies on the thermal degradation of this compound are not extensively detailed in the available literature, insights can be drawn from research on structurally similar compounds. For instance, the thermal degradation of N,N′-bis(2-hydroxyethyl) linseed amide (BHLA) has been investigated using thermogravimetric analysis coupled with Fourier transform infrared spectroscopy and mass spectroscopy (TG–FTIR–MS). researchgate.net This analysis revealed a three-stage degradation process:

Sample drying: Occurring at temperatures below 200 °C. researchgate.net

Main decomposition: Taking place between 200 °C and 500 °C. researchgate.net

Further cracking: Occurring at temperatures exceeding 500 °C. researchgate.net

During the main decomposition and cracking stages, various gases are evolved, including carbon dioxide, aliphatic hydrocarbons, carbon monoxide, and hydrogen cyanide. researchgate.net It is plausible that this compound follows a similar multi-stage thermal degradation pathway, breaking down into smaller molecules at elevated temperatures.

Oxidative Degradation Pathways

The oxidative degradation of this compound is a significant concern in the oxygen-rich environment of CO2 capture systems. The initial steps of oxidative degradation of amines like MEA, which lead to the formation of precursors for BHEOX, are thought to involve either electron abstraction from the nitrogen atom's lone pair or hydrogen abstraction from the nitrogen or carbon atoms. ntnu.no These initial reactions generate reactive intermediates that can then participate in the formation of secondary degradation products like this compound. ntnu.no The subsequent oxidative degradation of this compound itself would likely proceed through the attack of radical species on the ethyl and amide groups, leading to the cleavage of C-C and C-N bonds and the formation of a variety of smaller oxygenated and nitrogenous compounds.

Influence of Process Conditions (Temperature, O2, CO2 Concentration) on Degradation Rates

The rate at which this compound and its parent amines degrade is highly dependent on the process conditions within the CO2 capture unit.

Interactive Table: Influence of Process Conditions on Amine Degradation

| Process Condition | Effect on Degradation Rate | Research Findings |

| Temperature | Increased temperature significantly accelerates degradation. | Studies on MEA have shown that increasing the temperature from 55°C to 75°C has a more substantial impact on amine loss than a significant increase in oxygen concentration. researchgate.net |

| Oxygen (O2) Concentration | Higher oxygen concentrations generally lead to increased oxidative degradation. | While increased O2 concentration promotes degradation, its effect on overall amine loss can be less pronounced than that of temperature. researchgate.net |

| Carbon Dioxide (CO2) Concentration | The presence of CO2 is a critical factor in the degradation of amines. | The degradation of amines is significantly accelerated in the presence of CO2. researchgate.net |

Environmental Fate and Transport of Degradation Products

The environmental fate and transport of the degradation products of this compound are intrinsically linked to the properties of the parent compound and the nature of its breakdown. While specific studies on the degradation products are scarce, general characteristics of the parent compound can infer potential environmental behavior.

Mobility in Aqueous Systems

This compound is noted for its solubility in water. fishersci.ca This property suggests that the compound itself, and likely its initial degradation products, would be mobile in aqueous systems. fishersci.ca High water solubility generally correlates with a lower tendency to adsorb to soil and sediment, leading to greater distribution within the water column and potential for transport over distances. The expected degradation products would likely retain polar functional groups, such as hydroxyl and carboxyl groups, which would contribute to their continued mobility in water.

Biodegradability and Persistence in the Environment

Information from safety data sheets suggests that this compound is not expected to be persistent in the environment and that bioaccumulation is unlikely. fishersci.ca It is stated to contain no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. fishersci.ca This implies that the compound and its degradation products are likely susceptible to biodegradation by microorganisms present in soil and water. The presence of amide and hydroxyl functionalities suggests potential pathways for enzymatic hydrolysis and oxidation, leading to smaller, more readily biodegradable molecules.

Without specific experimental data, the exact half-life and the full biodegradation pathway remain undetermined. However, the general information available points towards a low potential for long-term persistence of this compound and its degradation products in the environment.

Advanced Analytical Methodologies for N,n Bis 2 Hydroxyethyl Oxamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of N,N'-Bis(2-hydroxyethyl)oxamide, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The protons of the hydroxyl (-OH) groups, the methylene (B1212753) (-CH2-) groups adjacent to the oxygen, the methylene groups adjacent to the nitrogen, and the amide (N-H) protons each appear at characteristic chemical shifts. The integration of these signals confirms the relative number of protons of each type, while the splitting patterns (multiplicity) provide information about neighboring protons, thus confirming the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Signals for the carbonyl carbons (C=O) are typically found in the downfield region of the spectrum, while the two non-equivalent methylene carbons (-CH2-OH and -CH2-NH-) can be distinguished based on their electronic environments. chemicalbook.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (e.g., ~8.2) | Broad singlet | N-H (Amide) |

| ¹H | Variable (e.g., ~4.8) | Triplet | O-H (Hydroxyl) |

| ¹H | ~3.6 | Triplet | -CH₂-OH |

| ¹H | ~3.4 | Quartet | -CH₂-NH |

| ¹³C | ~160 | - | C=O (Carbonyl) |

| ¹³C | ~60 | - | -CH₂-OH |

| ¹³C | ~42 | - | -CH₂-NH |

Note: Chemical shifts are dependent on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nist.gov The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. scispace.com

The IR spectrum of this compound displays several characteristic absorption bands. A broad band in the high-frequency region (around 3300-3400 cm⁻¹) is indicative of the O-H stretching vibrations of the hydroxyl groups, often overlapping with the N-H stretching of the amide groups. The presence of the amide functional group is further confirmed by strong absorption bands corresponding to the C=O stretch (Amide I band) around 1650 cm⁻¹ and the N-H bend (Amide II band) near 1540 cm⁻¹. C-N and C-O stretching vibrations are also observable in the fingerprint region of the spectrum. nist.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3350 | Strong, Broad | Stretching | O-H (Alcohol) & N-H (Amide) |

| ~2940 | Medium | Stretching | C-H (Aliphatic) |

| ~1650 | Strong | Stretching (Amide I) | C=O (Amide) |

| ~1540 | Strong | Bending (Amide II) | N-H (Amide) |

| ~1050 | Strong | Stretching | C-O (Alcohol) |

Source: Data compiled from NIST Chemistry WebBook. nist.gov

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For this compound, the carbonyl groups of the oxamide (B166460) backbone are the primary chromophores. These groups can undergo n → π* and π → π* electronic transitions, which would be expected to produce absorption bands in the UV region of the spectrum.

While specific UV-Vis spectral data for this compound is not extensively detailed in public literature, the technique is highly valuable for complexation studies. The oxygen and nitrogen atoms in the molecule can act as ligands, binding to metal ions. The formation of such metal complexes often results in a shift of the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) or the appearance of new charge-transfer bands. By monitoring these spectral changes, UV-Vis spectroscopy can be used to determine the stoichiometry and stability of complexes formed between this compound and various metal ions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in various mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of this compound and for identifying and quantifying any degradation products. sielc.com A typical approach would involve reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the amide chromophore absorbs, such as around 210 nm. sielc.com This method allows for the separation of the main compound from starting materials, by-products from its synthesis, or products formed from its degradation under various stress conditions (e.g., heat, light, acidic or basic environments).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile components in a sample. While this compound itself has a relatively high melting point and low volatility, making direct GC analysis challenging without derivatization, GC-MS is invaluable for detecting volatile impurities that may be present from its synthesis. thermofisher.com

This could include residual solvents or unreacted starting materials like ethanolamine (B43304). For analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, acting as a molecular fingerprint and allowing for positive identification. nist.gov Commercial specifications for this compound often include an assay by GC, confirming its use in quality control procedures. thermofisher.comthermofisher.com

Capillary Electrophoresis-Diode Array Detection (CE-DAD)

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of a wide range of compounds, including those relevant to environmental and industrial processes. nih.gov When coupled with a diode array detector (DAD), CE provides both quantitative and qualitative information, making it a valuable tool for complex sample analysis.

The CE-DAD system separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. The DAD then records the absorbance of the analytes over a range of wavelengths, providing a three-dimensional data set of absorbance, wavelength, and time. This allows for the identification and quantification of individual components in a mixture.

In the context of this compound research, CE-DAD can be optimized to achieve high resolution and accurate quantitation. nih.gov Key parameters that are often studied and optimized include the applied voltage, buffer concentration, and the use of organic modifiers. nih.gov Due to the complexity of matrices in which this compound might be found, such as industrial process streams or environmental samples, clean-up procedures are often required to remove interferences that could affect the electrophoretic resolution. nih.gov The dual detection capabilities, for instance, coupling with mass spectrometry (CE-UV-MS/MS), can further enhance the analytical power for targeted assessments in complex samples like human urine, where one detector can monitor high-concentration species while the other quantifies trace-level analytes. researchgate.net

| Parameter | Description | Typical Range/Value |

| Applied Voltage | The electric field applied across the capillary that drives the separation. | 10-30 kV |

| Buffer Concentration | The concentration of the background electrolyte, which affects the electrophoretic mobility and Joule heating. | 20-100 mM |

| Organic Modifiers | Solvents such as methanol or acetonitrile added to the buffer to improve solubility and separation selectivity. | 5-30% (v/v) |

| Detection Wavelength | The specific wavelength or range of wavelengths used for detection by the DAD. | 190-400 nm |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable technique for the molecular identification and characterization of chemical compounds and their impurities. Its high sensitivity and specificity allow for the detailed analysis of complex mixtures.

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is a powerful online instrument for the real-time, quantitative analysis of the size-resolved chemical composition of submicrometer aerosol particles. nih.gov This technique is particularly relevant for studying the degradation products of amines, which can be emitted from industrial processes such as post-combustion CO2 capture (PCCC). nih.govacs.org

In a typical HR-ToF-AMS setup, aerosol particles are introduced into the instrument, where they are vaporized, ionized, and the resulting ions are analyzed by a time-of-flight mass spectrometer. The high-resolution capabilities allow for the determination of the elemental composition of the detected ions. nih.gov

Research has demonstrated the application of HR-ToF-AMS in characterizing amine degradation samples from laboratory-simulated PCCC processes. nih.govacs.org By optimizing parameters such as the vaporizer temperature, quantitative information on the elemental composition and major nitrogen-containing species can be obtained. nih.gov For instance, AMS-derived nitrogen-to-carbon (N/C) ratios for degraded amine solvent mixtures have shown good agreement with results from traditional total organic carbon and total nitrogen (TOC/TN) analyzers. nih.gov Furthermore, marker ions identified in the AMS spectra can be used to estimate the mass contributions of individual degradation products. nih.govacs.org

| Amine | Identified Degradation Products | AMS Signature Ions |

| Ethanolamine (MEA) | - | - |

| Methyldiethanolamine (MDEA) | Triethanolamine, Azetidine, Bicine, Diethanolamine | C3H8NO+, C5H12NO2+ |

| Piperazine (PIP) | Piperazinone | C4H8N2O+, C3H7N2+ |

Biological and Biomedical Research Potential of N,n Bis 2 Hydroxyethyl Oxamide and Its Derivatives

Biochemical Solvent Applications

While not primarily used as a solvent, N,N'-Bis(2-hydroxyethyl)oxamide is a significant raw material and intermediate in the synthesis of a variety of organic compounds. thermofisher.comfishersci.cachemicalbook.com Its utility is noted in the production of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comfishersci.cachemicalbook.com The physical properties of the compound, specifically its insolubility in water, generally preclude its use as a direct solvent in aqueous biochemical systems. fishersci.cachemicalbook.com Instead, its primary role is that of a precursor molecule. fishersci.ca The two hydroxyl (-OH) groups are reactive sites that can be functionalized, allowing this compound to be integrated into more complex molecular structures. fishersci.ca Its chelating properties, or the ability to bind to metal ions, have also been investigated for potential applications in developing metal chelation therapies. fishersci.ca

Potential in Proteomics Research

Direct research employing this compound in proteomics is not extensively documented in current literature. However, the broader class of amide-containing molecules is relevant to advanced proteomics techniques. One such strategy, binding-based proteomic profiling (BBPP), uses probes designed from specific ligand families to identify their protein binding partners within the complex environment of a cell. nih.govoatext.comnih.gov These probes are typically analogues of a parent molecule, such as a fatty acid amide, that have been modified to include a reactive group for covalent attachment to a target protein and a reporter tag for purification and detection. nih.govoatext.comnih.gov